

Unveiling the Pharmacological Profile of CP-868388: A Potent and Selective PPAR α Agonist

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Compound of Interest

Compound Name: CP-868388 free base

Cat. No.: B1669575

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For Researchers, Scientists, and Drug Development Professionals

The compound identified by CAS number 702681-67-2 is CP-868388, a potent, selective, and orally active agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). This technical guide provides an in-depth overview of its pharmacological profile, drawing from available preclinical data. CP-868388 demonstrates significant promise in the modulation of lipid metabolism, positioning it as a valuable tool for research into dyslipidemia and related metabolic disorders.

Core Pharmacological Attributes

CP-868388 distinguishes itself through its high affinity and selectivity for the PPAR α nuclear receptor. This specificity is crucial for minimizing off-target effects and eliciting a focused therapeutic response.

Quantitative In Vitro Pharmacology

The in vitro characteristics of CP-868388 highlight its potency and selectivity at the molecular level. The following table summarizes key quantitative data from various assays.

Parameter	Value	Description
Binding Affinity (K _i)		
PPAR α	10.8 nM	Demonstrates high-affinity binding to the target receptor.
PPAR β	3.47 μ M	Exhibits significantly lower affinity, indicating selectivity against this isoform.
PPAR γ	>10 μ M	Shows negligible affinity, further confirming its selectivity.
Functional Potency (EC ₅₀)		
SRC-1 Coactivator Recruitment	4.7 nM	Potent recruitment of the steroid receptor coactivator-1, a key step in PPAR α activation.
Transcriptional Activation (HepG2 cells)	18 nM	Effective activation of PPAR α -mediated gene transcription in a human liver cell line.

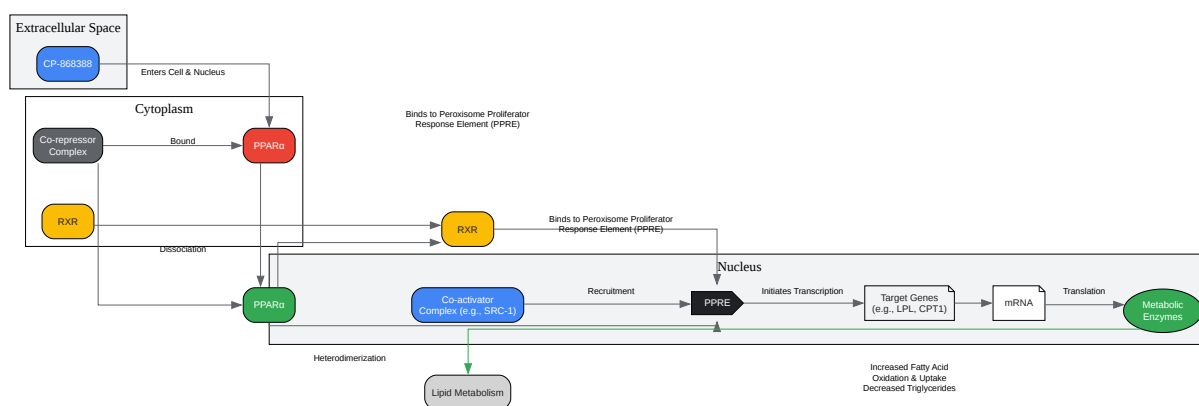
In Vivo Efficacy: Hypolipidemic Activity

Preclinical studies in murine models have demonstrated the potent hypolipidemic effects of CP-868388. Oral administration of the compound resulted in a robust and dose-dependent reduction in plasma triglycerides.

Animal Model	Dosing Regimen	Key Finding
Male B6/CBF1J mice	0.3, 1, and 3 mg/kg, oral gavage, once daily for 2 days	A significant, dose-dependent decrease in circulating plasma triglycerides, with the 3.0 mg/kg dose achieving approximately 50% reduction.

Mechanism of Action: The PPAR α Signaling Pathway

CP-868388 exerts its pharmacological effects by activating the PPAR α signaling cascade. As a ligand for PPAR α , it initiates a series of molecular events that culminate in the regulation of genes involved in lipid and glucose metabolism.



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Caption: PPAR α signaling pathway activated by CP-868388.

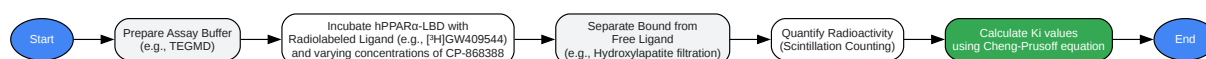
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in the characterization of CP-868388.

In Vitro Assays

1. PPAR α Radioligand Binding Assay

This assay determines the binding affinity (K_i) of the test compound to the PPAR α receptor.

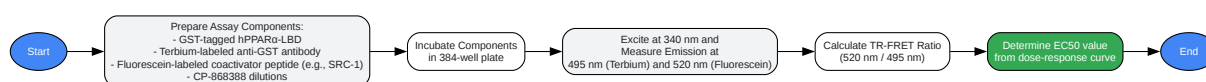


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Caption: Workflow for the PPAR α radioligand binding assay.

2. Lanthascreen™ TR-FRET Coactivator Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of the compound to promote the interaction between PPAR α and a coactivator peptide.

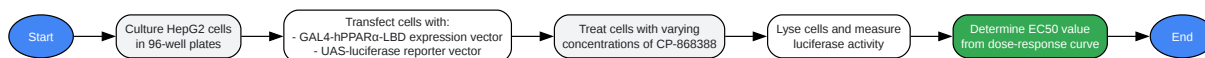


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Caption: Workflow for the coactivator recruitment assay.

3. Transcriptional Activation Assay in HepG2 Cells

This cell-based assay quantifies the ability of the compound to activate the transcription of a reporter gene under the control of a PPAR α -responsive promoter.



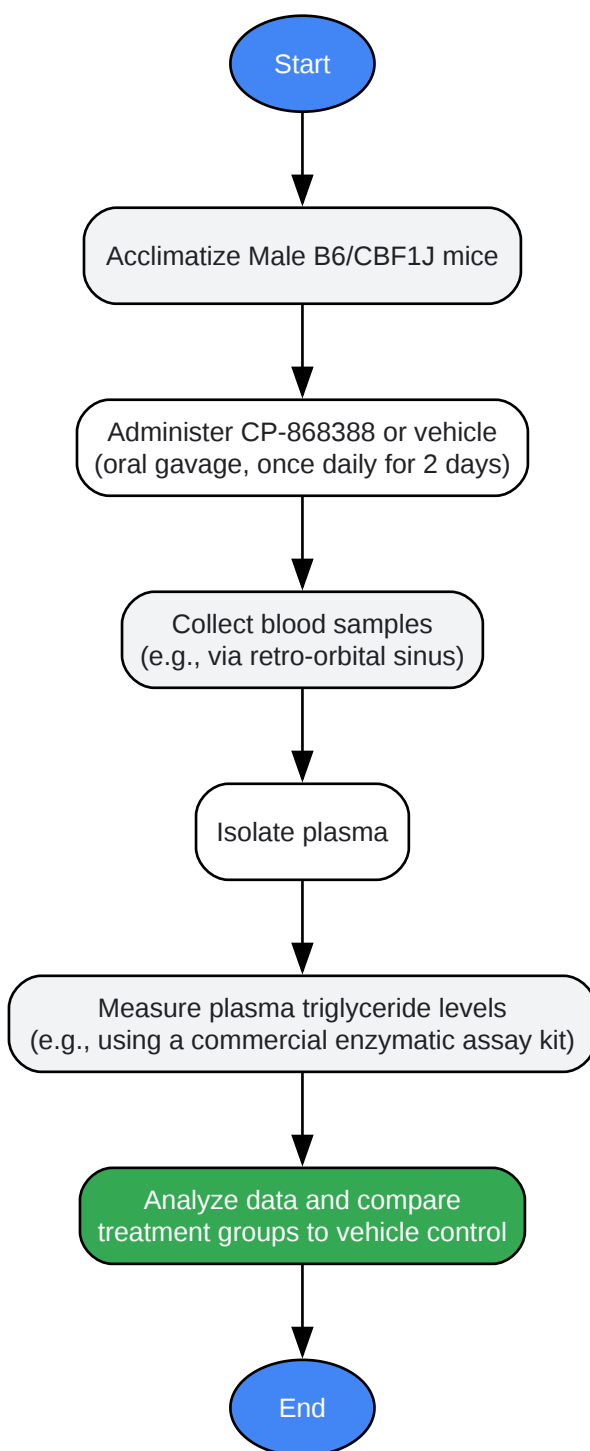
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Caption: Workflow for the transcriptional activation assay.

In Vivo Study

Hypolipidemic Activity in Mice

This in vivo experiment assesses the effect of the compound on plasma lipid levels in a relevant animal model.



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